molecular formula C22H26N2O2 B2690318 N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 941914-20-1

N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Cat. No. B2690318
M. Wt: 350.462
InChI Key: LLRYKZVCSWWCLC-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also usually mentioned.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Structure-Activity Relationships

The study of pyrazole derivatives, including compounds structurally related to N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, focuses on their role as cannabinoid receptor antagonists. These compounds have been designed to characterize cannabinoid receptor binding sites and potentially serve as pharmacological probes. Their structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been detailed, including specific substituents on the pyrazole ring that contribute to their efficacy. This research has implications for developing therapeutics to antagonize the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Molecular Interactions

Further investigations into the molecular interaction of pyrazole derivatives, similar to N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, with the CB1 cannabinoid receptor have been conducted. These studies utilize conformational analysis and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models. The results highlight the importance of the N1 aromatic ring moiety and the C5 aromatic ring in the binding interaction with the receptor, suggesting pathways for enhancing antagonist activity or conferring neutral antagonist or inverse agonist activity depending on receptor interaction (Shim et al., 2002).

Antimycobacterial Activity

The synthesis of imidazo[1,2-a]pyridine-3-carboxamides has been explored for their anti-tuberculosis activity. These compounds, including structural analogs of N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, have shown significant in vitro activity against multi- and extensive drug-resistant Mycobacterium tuberculosis strains. The research underlines the potential of these compounds as a new class of anti-TB agents with excellent potency and pharmacokinetics, demonstrating the broad applicability of this chemical framework in addressing global health challenges (Moraski et al., 2011).

Safety And Hazards

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Future Directions

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Please consult a professional chemist or a reliable database for specific information on “N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide”.


properties

IUPAC Name

N-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-16-7-11-20(12-8-16)24(22(26)23-13-5-4-6-14-23)21(25)19-10-9-17(2)18(3)15-19/h7-12,15H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRYKZVCSWWCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C=C2)C)C)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

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